molecular formula C14H16N4O3S B15028570 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide

Cat. No.: B15028570
M. Wt: 320.37 g/mol
InChI Key: DSGNZBNOZKLUII-UHFFFAOYSA-N
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Description

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the pyrimidine ring and the sulfonamide group in its structure makes it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide typically involves the reaction of sulfadiazine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The reaction mechanism involves the formation of an intermediate sulfonamide, which then reacts with the isobutyryl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and environmental safety. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-isobutyramide is unique due to its specific combination of the pyrimidine ring and the isobutyramide group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C14H16N4O3S/c1-10(2)13(19)17-11-4-6-12(7-5-11)22(20,21)18-14-15-8-3-9-16-14/h3-10H,1-2H3,(H,17,19)(H,15,16,18)

InChI Key

DSGNZBNOZKLUII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2

Origin of Product

United States

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